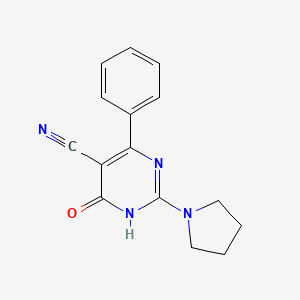![molecular formula C16H20F2N2O2 B5968483 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It has been found to have potential applications in the field of scientific research, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves the inhibition of PDE10A and GSK3β enzymes. PDE10A is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for neurotransmission and cognition. GSK3β is involved in the regulation of glucose metabolism and insulin signaling pathways. Inhibition of these enzymes by 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone can lead to potential therapeutic effects in various diseases, including schizophrenia, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone are still being investigated. However, studies have shown that it can lead to an increase in cAMP and cGMP levels, which can enhance neurotransmission and cognition. It can also lead to an increase in insulin sensitivity, which can improve glucose metabolism. Additionally, it has been found to exhibit antipsychotic and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone in lab experiments is its potential as a drug target. Its inhibitory activity against PDE10A and GSK3β enzymes makes it a potential candidate for drug development in various diseases. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of lab experiments.
Future Directions
There are several future directions for the research on 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone. One direction is to investigate its potential as a drug target for various diseases, including schizophrenia, Alzheimer's disease, and diabetes. Another direction is to improve the synthesis method and purification techniques to increase the yield and purity of the compound. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis method of 3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone involves the reaction of 3,4-difluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate, which is then reacted with 3-hydroxypiperidin-2-one to obtain the final product. The yield of the synthesis method is moderate, and the purity of the compound can be improved by further purification techniques.
Scientific Research Applications
3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone has potential applications in scientific research, particularly in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes, including phosphodiesterase 10A (PDE10A) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in various physiological processes, including neurotransmission, cognition, and metabolism, making them potential targets for drug development.
properties
IUPAC Name |
3-[(cyclopropylamino)methyl]-1-[(3,4-difluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-5-2-11(8-14(13)18)9-20-7-1-6-16(22,15(20)21)10-19-12-3-4-12/h2,5,8,12,19,22H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHUBGOTUIKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC(=C(C=C2)F)F)(CNC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)


![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)

![N-butyl-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5968496.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)